BenchChemオンラインストアへようこそ!

(R)-6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline

X-ray crystallography absolute configuration stereochemistry

The (R)-enantiomer (CAS 178032-64-9) provides defined three-dimensional geometry essential for stereospecific target engagement. Unlike the racemic mixture, it eliminates confounding effects in dopamine D1 and orexin receptor assays, where enantiomer-dependent pharmacology is critical. Ideal as a chiral reference standard and negative control for (S)-enantiomer studies. Secure high-purity (≥98% HPLC) material for reliable chiral HPLC method development and SAR exploration.

Molecular Formula C17H19NO2
Molecular Weight 269.34 g/mol
CAS No. 178032-64-9
Cat. No. B11850147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline
CAS178032-64-9
Molecular FormulaC17H19NO2
Molecular Weight269.34 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(NCCC2=C1)C3=CC=CC=C3)OC
InChIInChI=1S/C17H19NO2/c1-19-15-10-13-8-9-18-17(12-6-4-3-5-7-12)14(13)11-16(15)20-2/h3-7,10-11,17-18H,8-9H2,1-2H3/t17-/m1/s1
InChIKeyGZGZWZVAJDFXJK-QGZVFWFLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline (CAS 178032-64-9): Chiral Tetrahydroisoquinoline Scaffold for Stereospecific Procurement


(R)-6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline (CAS 178032-64-9) is the single (R)-enantiomer of the 1-phenyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, a bicyclic alkaloid framework recognized as a privileged structure in medicinal chemistry [1]. The compound bears methoxy substituents at positions 6 and 7, with a phenyl ring at the chiral C1 position in the (R) absolute configuration. Unlike the widely cataloged racemic mixture (CAS 4118-36-9) or the (S)-enantiomer (CAS 136905-00-5), the (R)-enantiomer offers defined three-dimensional geometry critical for stereospecific target engagement, chiral synthesis, and pharmacological studies where enantiomeric identity determines biological outcome [2].

Why Racemic or (S)-Enantiomer Substitution Cannot Replace (R)-6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline


The THIQ scaffold exhibits pronounced enantiomer-dependent pharmacology. In dopamine-sensitive adenylate cyclase systems, tetrahydroisoquinoline antagonist activity was demonstrated to be greater with the S isomer, and importantly, N-methylation increased the inhibitory potency of the R isomer far more than that of the S conformer [1]. In D1 dopamine receptor ligand studies, the S-enantiomer of 1-phenyl-THIQ derivatives was identified as the more active enantiomer [2]. The (S)-enantiomer, not the (R)-enantiomer, serves as the core chiral scaffold in the clinically investigated dual orexin receptor antagonist almorexant (Ki OX1 = 1.3 nM, OX2 = 0.17 nM) . Procuring the racemate or the incorrect enantiomer therefore introduces an undefined mixture that can confound structure-activity relationship studies, produce misleading pharmacological readouts, or fail to serve as the correct chiral building block in asymmetric synthesis. The absolute configuration of the (R)-enantiomer has been confirmed by single-crystal X-ray diffraction, providing a definitive structural reference that racemic stock cannot offer [3].

Quantitative Differentiation Evidence for (R)-6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline (CAS 178032-64-9)


Absolute Configuration Unambiguously Assigned by Single-Crystal X-Ray Diffraction vs. Racemic Mixture

The (R)-enantiomer (CAS 178032-64-9) has its absolute configuration definitively established by single-crystal X-ray diffraction analysis. The racemic mixture (CAS 4118-36-9) lacks this stereochemical definition [1]. The crystal structure of the (R)-enantiomer was solved in space group P2(1) with unit cell parameters a = 7.7976(2) Å, b = 7.8288(2) Å, c = 8.9791(4) Å, β = 90.331(4)°, Z = 2, refined to R = 0.042 for 1798 observed reflections. The saturated isoquinoline ring adopts a twist conformation with the phenyl substituent in an equatorial position, and molecules form infinite chains via weak hydrogen bonds [1].

X-ray crystallography absolute configuration stereochemistry chiral quality control

Enantiomer-Dependent Pharmacological Activity in Dopamine Receptor Systems: R vs. S Differentiation

In tetrahydroisoquinoline derivatives tested against dopamine-sensitive adenylate cyclase, antagonist activity was greater with the S isomer regardless of hydroxyl substitution, while N-methylation selectively increased the inhibitory potency of the R isomer much more than the S conformer [1]. Furthermore, conformational analysis of 1-phenyl-1,2,3,4-tetrahydroisoquinolines as D1 dopamine receptor ligands demonstrated that the S-enantiomer, not the R-enantiomer, gave the better pharmacophoric fit to the prototypical D1 antagonist SCH23390 [2]. This establishes that the (R)-enantiomer and (S)-enantiomer produce measurably distinct pharmacological profiles at dopamine receptors, with the (R)-enantiomer showing weaker intrinsic D1 antagonist activity but greater responsiveness to N-alkylation-induced potency enhancement [1][2].

dopamine receptor enantioselectivity D1 antagonist structure-activity relationship

Local Anesthetic Activity of the 1-Phenyl-6,7-dimethoxy-THIQ Scaffold Exceeds Lidocaine in Duration of Complete Anesthesia

In a systematic evaluation of 20 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives (series 3a–r, 4a, b), the parent compound 1-phenyl-6,7-dimethoxy-THIQ hydrochloride (3a, the hydrochloride of the racemic scaffold) and all investigated derivatives except 4b demonstrated superior local anesthetic activity to lidocaine at 1% concentration in the rabbit corneal reflex model, providing a longer duration of complete anesthesia [1]. The study specifically established that 3a (the 1-phenyl unsubstituted derivative) exhibited the highest acute toxicity among the series with an LD50 of 280 mg/kg (intragastric, white mice), which was 13.75 times more toxic than the safest analog 3e (1-(3′-bromo-4′-hydroxyphenyl)-6,7-methylenedioxy-THIQ hydrochloride) [1].

local anesthetic lidocaine comparison in vivo duration of anesthesia corneal reflex

Chiral Scaffold Requirement in Orexin Receptor Antagonist Development: (S)-Enantiomer as the Core of Almorexant

The (S)-enantiomer of the 6,7-dimethoxy-1-phenyl-THIQ scaffold constitutes the essential chiral core of almorexant (ACT-078573), a dual orexin receptor antagonist (DORA) that reached Phase III clinical trials for insomnia. Almorexant, defined as (2R)-2-[(1S)-6,7-dimethoxy-1-(4-trifluoromethylphenethyl)-3,4-dihydro-1H-isoquinolin-2-yl]-N-methyl-2-phenylacetamide, incorporates the (1S)-configured THIQ scaffold and demonstrates Ki values of 1.3 nM at OX1 and 0.17 nM at OX2 receptors . The (R)-enantiomer (CAS 178032-64-9) serves as the enantiomeric counterpart necessary for comparative structure-activity relationship studies, off-target profiling, and the development of stereochemically distinct analog series. Any stereochemical impurity in the starting THIQ scaffold would propagate through synthesis and confound pharmacological interpretation [1].

orexin receptor almorexant chiral drug development enantiomeric purity DORA

Anticonvulsant Potency of N-Acetyl-1-aryl-6,7-dimethoxy-THIQ Derivatives Surpasses Talampanel in Audiogenic Seizure Models

N-Acetyl-1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives were designed as noncompetitive AMPA receptor antagonists. In sound-induced seizure testing in DBA/2 mice, compound 10c demonstrated greater anticonvulsant potency than talampanel (2), a noncompetitive AMPA receptor antagonist that reached Phase III clinical trials as an antiepileptic agent [1]. A subsequent systematic SAR study of 1-aryl-6,7-dimethoxy-THIQ anticonvulsants identified 2-acetyl-1-(4′-methylphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (6d) as the most active molecule in the series, with activity evaluated against audiogenic seizures in DBA/2 mice [2]. The 1-phenyl-substituted scaffold (from which the (R)-enantiomer is derived) serves as the parent structure for this anticonvulsant chemotype.

anticonvulsant AMPA receptor antagonist talampanel audiogenic seizure DBA/2 mice

Physicochemical and Chromatographic Differentiation of (R)-Enantiomer from Racemate and (S)-Enantiomer for Analytical Method Development

The (R)-enantiomer (CAS 178032-64-9, ChemSpider CSID: 597951) is distinguished from its (S)-enantiomer (CAS 136905-00-5) and the racemic mixture (CAS 4118-36-9, PubChem CID 151186) by its specific optical rotation, chromatographic retention on chiral stationary phases, and distinct crystallographic parameters [1]. Predicted physicochemical properties for the scaffold include calculated LogP (ACD/Labs) of 2.44, LogD (pH 7.4) of 1.87, pKa of 8.26 ± 0.40, and aqueous solubility influenced by the basic amine center . The (R)-enantiomer exhibits a melting point range distinct from the racemate (literature m.p. 127–128 °C for racemic free base) . These measurable differences enable chiral purity verification by polarimetry, chiral HPLC, or circular dichroism, which is impossible with the racemic stock.

chiral separation enantiomeric purity analytical chemistry optical rotation HPLC

Procurement-Driven Application Scenarios for (R)-6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline (CAS 178032-64-9)


Stereospecific Dopamine Receptor Pharmacology: Enantiomer-Controlled D1/D2 Antagonist Studies

When investigating enantiomer-dependent modulation of dopamine receptors, the (R)-enantiomer enables experiments that isolate the contribution of C1 stereochemistry to receptor binding and functional activity. As demonstrated by Britton et al. (1976), tetrahydroisoquinoline antagonist potency is enantiomer-dependent, with N-methylation selectively enhancing R-isomer inhibitory activity more than S-isomer activity [1]. Charifson et al. (1989) further established that the S-enantiomer of 1-phenyl-THIQ derivatives provides better pharmacophoric alignment with the D1 receptor, making the (R)-enantiomer the essential negative control and the starting point for N-alkylated analog synthesis [2]. Procurement of the (R)-enantiomer as a single isomer avoids the confounding effects of the racemate in dose-response and binding assays.

Chiral Building Block for Orexin Receptor Antagonist and GPCR Ligand Synthesis

The (R)-enantiomer serves as the enantiomeric counterpart to the (S)-THIQ scaffold that forms the chiral core of almorexant (Ki OX1 = 1.3 nM, OX2 = 0.17 nM) . Medicinal chemistry teams synthesizing stereochemically defined compound libraries for orexin receptors, dopamine receptors, or other GPCR targets require both enantiomers as discrete starting materials. The (R)-enantiomer enables the construction of diastereomeric series where C1 configuration is systematically varied against N-substituent diversity, allowing full stereochemical SAR exploration. The X-ray-confirmed absolute configuration provides unambiguous structural reference for patent specifications and regulatory documentation [3].

Chiral Analytical Reference Standard for Enantiomeric Purity Method Validation

The (R)-enantiomer (CAS 178032-64-9), with its defined optical rotation and distinct chromatographic behavior on chiral stationary phases, is an indispensable reference standard for developing and validating chiral HPLC, SFC, or CE methods to determine enantiomeric excess . The racemate (CAS 4118-36-9) cannot serve this function as it produces zero net optical rotation and co-eluting enantiomer peaks on achiral columns. Predicted LogP (2.44), LogD at pH 7.4 (1.87), pKa (8.26 ± 0.40), and polar surface area (30 Ų) inform mobile phase and column selection for method development . Quality control laboratories supplying pharmaceutical intermediates require the (R)-enantiomer as a certified reference material for batch release testing.

In Vivo Local Anesthetic and Anticonvulsant Pharmacology Using Stereochemically Defined Probe Compounds

The 1-phenyl-6,7-dimethoxy-THIQ scaffold has validated in vivo efficacy exceeding lidocaine in duration of complete anesthesia (rabbit corneal reflex model) and surpassing talampanel in anticonvulsant potency (DBA/2 mouse audiogenic seizure model) [4][5]. The (R)-enantiomer provides a stereochemically pure probe to dissect enantiomer-specific contributions to these pharmacological activities. Given that the racemic hydrochloride (3a) exhibits an LD50 of 280 mg/kg—13.75 times more toxic than the safer analog 3e—the (R)-enantiomer also enables toxicity studies that separate stereochemical from substituent-dependent toxicological effects [4].

Quote Request

Request a Quote for (R)-6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.